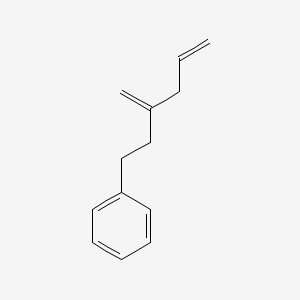

Benzene, (3-methylene-5-hexenyl)-

Description

Contextualization within Modern Hydrocarbon Synthesis and Reactivity Studies

The synthesis of complex hydrocarbons, particularly those containing multiple reactive sites like dienes and styrenes, is a cornerstone of modern organic chemistry. msu.edu The construction of molecules such as (3-Methylene-5-hexenyl)benzene likely draws from established methodologies, including cross-coupling reactions and olefination strategies. mdpi.com For instance, the synthesis of structurally related 2,5-diaryl-1,5-dienes has been achieved through visible-light photoredox catalysis, a method that avoids stoichiometric metal reductants and is compatible with a range of functional groups. nih.gov Such modern synthetic methods, which prioritize efficiency and sustainability, are crucial for accessing complex molecules. msu.edu

The reactivity of (3-Methylene-5-hexenyl)benzene is predicted to be a composite of its constituent parts. The styrenic portion, a conjugated system, is susceptible to electrophilic attack. libretexts.orgscribd.com The non-conjugated diene offers sites for a different set of chemical transformations. The presence of both a conjugated and an isolated double bond within the same molecule opens up possibilities for selective reactions, a key area of investigation in contemporary reactivity studies. libretexts.orgscribd.com

Significance as a Versatile Synthetic Intermediate and Monomer Precursor

The dual functionality of (3-Methylene-5-hexenyl)benzene underpins its significance as a versatile synthetic intermediate. The styrenic unit can participate in various polymerization reactions, while the pendant vinyl group offers a handle for post-polymerization modification or for the creation of cross-linked materials. The synthesis of random copolymers of styrene (B11656) and diene derivatives through living anionic polymerization has been demonstrated, leading to high-performance thermoplastics after intramolecular Friedel–Crafts cyclization. rsc.orgresearchgate.net This suggests that (3-Methylene-5-hexenyl)benzene could serve as a valuable monomer in the development of novel polymers with tailored properties.

The ability to introduce functional groups into the benzene (B151609) ring or at the double bonds further enhances its utility. cmu.edu For example, the synthesis of highly substituted phenols and benzenes with complete regiochemical control has been reported, highlighting the potential for creating a diverse library of derivatives from a common scaffold. oregonstate.edu

Research Trajectories and Emergent Challenges in (3-Methylene-5-hexenyl)benzene Chemistry

Current research trajectories in this area are likely focused on several key aspects. Firstly, the development of stereoselective synthesis methods for (3-Methylene-5-hexenyl)benzene and its derivatives is a significant goal, as the stereochemistry of dienes influences their physical and biological properties. msu.edu Secondly, exploring the full range of its reactivity, including selective transformations of the individual double bonds, is an active area of investigation.

A major challenge lies in controlling the polymerization of such a functionalized styrene. The presence of the diene moiety could lead to side reactions or influence the polymerization kinetics. Studies on the polymerization of substituted styrenes have shown that both electron-donating and electron-withdrawing groups can affect the polymerization rate and the properties of the resulting polymer. cmu.edudntb.gov.ua Understanding and controlling these effects for a monomer as complex as (3-Methylene-5-hexenyl)benzene is a critical research challenge. Furthermore, the synthesis of functionalized monomers for the creation of advanced materials like 2D polymers presents its own set of synthetic and purification hurdles. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

134306-74-4 |

|---|---|

Molecular Formula |

C13H16 |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

3-methylidenehex-5-enylbenzene |

InChI |

InChI=1S/C13H16/c1-3-7-12(2)10-11-13-8-5-4-6-9-13/h3-6,8-9H,1-2,7,10-11H2 |

InChI Key |

YGWJCAKDNQFCBK-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(=C)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methylene 5 Hexenyl Benzene and Its Structural Analogs

Chemo- and Regioselective Synthesis of the Alkenylbenzene Core

The formation of the bond between the benzene (B151609) ring and the hexenyl side chain is a critical step in the synthesis of the target molecule. Transition metal-catalyzed cross-coupling reactions are paramount for forging this carbon-carbon bond with high selectivity.

Transition Metal-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have become indispensable in organic synthesis for their ability to form C-C bonds under mild conditions and with high functional group tolerance. researchgate.netmasterorganicchemistry.com

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. masterorganicchemistry.com In the context of synthesizing alkenylbenzenes, this reaction would typically involve the coupling of a phenylboronic acid derivative with a halo-substituted hexenyl component, or vice-versa. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

The Heck reaction provides a powerful means of arylating alkenes. nih.govnih.gov For the synthesis of a (3-methylene-5-hexenyl)benzene precursor, a Heck reaction could be envisioned between an aryl halide (e.g., bromobenzene) and a suitable diene. The regioselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions, which is crucial for obtaining the desired substitution pattern on the hexenyl chain.

The Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, offers another strategic approach. researchgate.net A plausible route could involve the coupling of an aryl halide with a terminal alkyne, followed by further functionalization to construct the diene system of the hexenyl side chain.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Halo-hexenyl derivative | Pd catalyst, Base | Alkenylbenzene |

| Heck | Aryl halide | Diene | Pd catalyst, Base | Substituted alkene |

| Sonogashira | Aryl halide | Terminal alkyne | Pd/Cu catalyst, Base | Arylalkyne |

Olefination Reactions for Alkene Introduction

Olefination reactions are fundamental for the introduction of carbon-carbon double bonds and are particularly useful for constructing the methylene (B1212753) functionality and the terminal alkene of the hexenyl side chain.

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium (B103445) ylides. beilstein-journals.orgchinesechemsoc.orgorganic-chemistry.orgnih.gov It is especially effective for the introduction of a terminal methylene group (=CH2) from a corresponding ketone. organic-chemistry.org The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions. nih.govepfl.chnih.govmsu.edu A significant advantage of the HWE reaction is its general tendency to produce the thermodynamically more stable (E)-alkene with high selectivity, which is a valuable feature when stereocontrol is required. nih.govnih.gov

| Olefination Reaction | Carbonyl Compound | Reagent | Key Feature |

| Wittig Reaction | Aldehyde or Ketone | Phosphonium ylide | Forms C=C bond; good for terminal alkenes. beilstein-journals.orgchinesechemsoc.orgorganic-chemistry.org |

| Horner-Wadsworth-Emmons | Aldehyde or Ketone | Phosphonate carbanion | Generally provides (E)-alkenes with high selectivity. nih.govnih.gov |

Reductive and Oxidative Approaches to Aromatic Substitution

While cross-coupling reactions are dominant, reductive and oxidative methods can also be employed for the functionalization of the aromatic core. For instance, the reduction of a phenyl ketone can provide an alcohol that can be further elaborated into the desired side chain. youtube.comyoutube.com Similarly, oxidative coupling reactions can be used to form C-C bonds, although they are less common for the direct synthesis of complex alkenylarenes.

Stereocontrolled Construction of the Hexenyl Side Chain and Methylene Functionality

Achieving the desired stereochemistry in the hexenyl side chain, particularly if chiral centers are present in structural analogs, requires the use of asymmetric synthesis techniques.

Chiral Auxiliaries and Asymmetric Catalysis in Side Chain Elaboration

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. nih.govresearchgate.net In the synthesis of a chiral analog of (3-Methylene-5-hexenyl)benzene, a chiral auxiliary could be attached to a precursor of the hexenyl side chain to control the formation of stereocenters during its elaboration. After the desired stereochemistry is set, the auxiliary is removed.

Asymmetric catalysis utilizes a chiral catalyst to influence the stereoselectivity of a reaction. This approach is often more efficient than the use of stoichiometric chiral auxiliaries. For instance, the asymmetric allylation of benzaldehyde (B42025) or its derivatives can be used to synthesize chiral homoallylic alcohols, which are valuable precursors for the hexenyl side chain. nih.govresearchgate.netchemrxiv.org The enantioselectivity of these reactions is controlled by the chiral ligand coordinated to the metal catalyst.

Selective Functionalization of Unsaturation Sites

The presence of two distinct double bonds in the (3-methylene-5-hexenyl) side chain offers opportunities for selective functionalization. The differing steric and electronic environments of the internal methylene group and the terminal double bond can be exploited to achieve regioselective reactions.

For example, selective dihydroxylation of non-conjugated dienes often favors the more accessible terminal double bond. rsc.orgnih.govresearchgate.net Similarly, selective epoxidation can be directed to one of the double bonds based on the steric hindrance and the electronic nature of the alkene, as well as the choice of the epoxidizing agent. youtube.comnih.govspringernature.com These selective transformations can be used to introduce further complexity and functionality into the molecule.

Innovative Precursor Design and Derivatization Routes for Enhanced Synthetic Efficiency

The efficiency of a synthetic route is often determined by the intelligent design of precursors and the strategic use of derivatization. For a molecule like (3-Methylene-5-hexenyl)benzene, which contains multiple reactive sites—two distinct carbon-carbon double bonds and an aromatic ring—careful planning is essential to orchestrate the sequence of bond formations and functional group manipulations.

For the synthesis of (3-Methylene-5-hexenyl)benzene and its analogs, protecting groups could be crucial in several scenarios:

Selective Reactions on Double Bonds: The target molecule contains a terminal double bond and an internal 1,1-disubstituted double bond. If a transformation, such as hydroboration-oxidation or epoxidation, is desired at only one of these sites, the other may need to be temporarily protected.

Aromatic Ring Functionalization: If the benzene ring itself carries sensitive substituents (e.g., a hydroxyl or amino group), these would need protection during the construction of the hexenyl side chain, which might involve strongly basic or organometallic reagents.

Orthogonal Protection: In more complex analogs, an orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others. jocpr.comuchicago.edu For example, a silyl (B83357) ether protecting an alcohol could be removed under fluoride-mediated conditions, leaving an acid-labile acetal (B89532) group intact elsewhere in the molecule. jocpr.com A concrete example from natural product synthesis involves the use of a silyl protecting group (TMSOTf) to mask a diol, thereby directing a Wacker oxidation to a different, unprotected double bond within the molecule. acs.org

The following table summarizes potential protecting groups and their application in the context of synthesizing analogs of (3-Methylene-5-hexenyl)benzene.

| Functional Group to Protect | Protecting Group | Introduction Reagents | Removal Conditions | Potential Application in Synthesis |

| Alcohol (-OH on ring) | Silyl Ether (e.g., TBDMS) | TBDMS-Cl, Imidazole | F⁻ (e.g., TBAF) or Acid (e.g., HCl) | Protection of a phenol (B47542) during Grignard or Wittig reactions for side-chain construction. utsouthwestern.edu |

| Alcohol (-OH on ring) | Benzyl (B1604629) Ether (Bn) | BnBr, Base (e.g., NaH) | Catalytic Hydrogenation (H₂, Pd/C) | Useful when silyl groups are incompatible; stable to many reagents but removed under conditions that also reduce C=C bonds. jocpr.com |

| Amine (-NH₂ on ring) | Carbamate (e.g., Boc) | Boc₂O, Base | Strong Acid (e.g., TFA) | Protection of an aniline (B41778) derivative during electrophilic or organometallic reactions. rsc.org |

| Carbonyl (in precursor) | Acetal/Ketal | Diol, Acid Catalyst | Aqueous Acid | Temporary protection of a ketone/aldehyde precursor while manipulating other parts of the molecule via reactions that would otherwise attack the carbonyl group. utsouthwestern.edu |

This table is generated based on data from multiple sources. jocpr.comutsouthwestern.edursc.org

The assembly of the phenyl-skipped-diene framework could be envisioned through several cascade strategies:

Rearrangement-Based Cascades: Many powerful domino reactions utilize a rearrangement as a key step to fundamentally alter the molecular skeleton. nih.govacs.org A cleverly designed precursor could undergo a sequence, for example, involving a Claisen or Cope rearrangement to form the 1,5-diene system in a highly stereocontrolled manner.

Transition-Metal-Catalyzed Cascades: Palladium, nickel, and ruthenium catalysts are adept at mediating complex cascade sequences. acs.org A hypothetical route to (3-Methylene-5-hexenyl)benzene could start with a palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reaction) of a phenylboronic acid with a suitable diene precursor, followed by an intramolecular carbometalation or ene-type reaction to complete the carbon skeleton in one pot. rsc.orgresearchgate.net

Tandem Allylation: Strategies involving tandem allylations have proven effective for the rapid construction of terpene-like structures. nih.gov A process could be designed where a precursor undergoes sequential allylation reactions to build the C6 chain and install the two double bonds with high stereocontrol.

The table below outlines different types of cascade reactions that could be adapted for the synthesis of the target molecule or its analogs.

| Cascade Reaction Type | Key Transformations | Catalyst/Reagent Examples | Relevance to Target Structure |

| Heck-Ene Reaction | C-C bond formation via Heck coupling followed by an intramolecular ene reaction. | Pd(OAc)₂, Ligands (e.g., PPh₃) | Could form the C-C backbone and one of the rings in a cyclic analog in a single step. |

| Diels-Alder-Isomerization | Cycloaddition to form a six-membered ring followed by a rearrangement or fragmentation. | Thermal or Lewis Acid (e.g., GaCl₃) | Useful for creating complex cyclic precursors that can be opened to yield acyclic diene structures. researchgate.net |

| Tandem Diboration/Allylation | Enantioselective diboration of a diene followed by a double allylation with a dicarbonyl compound. | Pt or Rh catalysts, Boron reagents | Rapidly builds multiple stereocenters and complex carbocyclic frameworks characteristic of terpenes. nih.gov |

| Palladium Migration/Carbene Insertion | An aryl to vinyl 1,4-palladium migration followed by carbene insertion and elimination. | Pd(OAc)₂, N-tosylhydrazones | A modern method to construct highly substituted 1,3-dienes, adaptable for creating structural diversity. acs.orgresearchgate.net |

This table is generated based on data from multiple sources. acs.orgresearchgate.netnih.govresearchgate.net

Green Chemistry Principles and Sustainable Approaches in (3-Methylene-5-hexenyl)benzene Synthesis

The chemical industry is increasingly focused on developing sustainable processes that minimize environmental impact. Green chemistry principles, such as the use of safer solvents, maximization of atom economy, and reduction of waste, are central to this effort. youtube.com

One of the most significant shifts in green synthesis is the move away from volatile organic compounds (VOCs) as reaction solvents. Water is an ideal green solvent as it is cheap, non-flammable, non-toxic, and environmentally benign. researchgate.net

Aqueous Synthesis: While organic compounds are often insoluble in water, certain reactions can be accelerated in aqueous media due to the hydrophobic effect. Furthermore, the use of phase-transfer catalysts or surfactants can facilitate reactions between water-insoluble substrates. A notable example is the Knoevenagel condensation of aromatic aldehydes with active methylene compounds, which can be performed efficiently in water using a catalyst like hexadecyltrimethylammonium bromide (HTMAB), offering high yields and short reaction times under neutral conditions. researchgate.net This methodology could be adapted to form one of the double bonds in the (3-Methylene-5-hexenyl)benzene side chain.

Solvent-Free Reactions: Conducting reactions without any solvent (neat) is another highly effective green strategy. These reactions often require less energy (e.g., heating) and simplify product purification, as the need to remove a solvent is eliminated. Solvent-free methods have been successfully applied to condensation reactions for synthesizing 1,3,5-triarylbenzenes and can be particularly effective for reactions conducted at elevated temperatures. researchgate.net Control over reaction pathways can sometimes be enhanced in a solvent-free environment. nih.gov

| Green Methodology | Description | Example Reaction | Advantages |

| Aqueous Medium | Uses water as the primary solvent, often with a surfactant or phase-transfer catalyst. | Knoevenagel condensation of an aldehyde and a malonate derivative. researchgate.net | Environmentally benign, low cost, safe, potential for rate acceleration. researchgate.net |

| Solvent-Free | Reactants are mixed directly without a solvent, often with gentle heating or grinding. | Acid-catalyzed cyclotrimerization of acetophenones. researchgate.net | Reduced waste, simplified workup, often faster reaction rates, lower energy consumption. |

This table is generated based on data from multiple sources. researchgate.netresearchgate.net

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. mdpi.com Syntheses with high atom economy are inherently less wasteful.

Reaction Design: Addition reactions (e.g., Diels-Alder, hydrogenation) are 100% atom-economical. In contrast, substitution (e.g., Wittig) and elimination reactions generate stoichiometric byproducts, leading to lower atom economy and more waste. Designing a synthesis to maximize the use of addition and rearrangement reactions is a key green strategy.

Catalysis: Catalytic reactions are superior to stoichiometric ones as they use only a small amount of a substance to generate large quantities of product, minimizing waste. For instance, a catalytic cross-metathesis reaction to form a double bond is more atom-economical than a traditional Wittig reaction, which produces a stoichiometric amount of phosphine (B1218219) oxide waste.

Cascade Reactions: As discussed in section 2.3.2, cascade reactions are inherently atom-economical and minimize waste. By combining multiple steps into one pot, they eliminate the need for intermediate workups and purifications, saving solvents and reducing material loss. e-bookshelf.de This approach directly addresses the goal of waste minimization by reducing the generation of volatile organic compounds and other hazardous byproducts. tandfonline.comnih.gov

A comparative analysis highlights the benefits of atom-economical approaches:

| Reaction Type | General Transformation | Atom Economy | Waste Generation |

| Addition | A + B → C | 100% | None (ideal) |

| Rearrangement | A → B | 100% | None (ideal) |

| Substitution | A-B + C → A-C + B | < 100% | Stoichiometric byproduct (B) |

| Elimination | A → B + C | < 100% | Stoichiometric byproduct (C) |

By prioritizing catalytic methods, addition/rearrangement reactions, and powerful cascade sequences, the synthesis of (3-Methylene-5-hexenyl)benzene can be designed to be not only efficient and elegant but also environmentally responsible.

Mechanistic Elucidation and Kinetic Investigations of 3 Methylene 5 Hexenyl Benzene Transformations

Mechanistic Studies of Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a foundational reaction class for benzene and its derivatives. wikipedia.org The mechanism typically involves a two-step process: initial attack by an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation (known as an arenium ion or sigma complex), followed by the rapid loss of a proton to restore aromaticity. msu.edumasterorganicchemistry.comlibretexts.org The rate and regioselectivity of these reactions are profoundly influenced by the nature of the substituents already present on the benzene ring. wikipedia.orgvanderbilt.edu

Influence of Alkenyl and Alkyl Substituents on Aromatic Ring Activation and Deactivation

Substituents on a benzene ring are classified as either activating or deactivating based on whether they increase or decrease the rate of electrophilic aromatic substitution compared to unsubstituted benzene. vanderbilt.edumasterorganicchemistry.com Activating groups donate electron density to the ring, making it more nucleophilic and stabilizing the positive charge in the arenium ion intermediate, thereby lowering the activation energy of the rate-determining step. masterorganicchemistry.comlibretexts.org Conversely, deactivating groups withdraw electron density, making the ring less nucleophilic and destabilizing the intermediate. libretexts.org

The (3-methylene-5-hexenyl)- group attached to the benzene ring is fundamentally an alkyl substituent. Alkyl groups are known to be activating groups. libretexts.org Their activating nature stems from their ability to donate electron density to the aromatic ring through an inductive effect, where the sp3-hybridized carbon of the substituent pushes electron density towards the sp2-hybridized carbons of the ring. libretexts.orglibretexts.org This electron donation enriches the ring, making it more reactive towards electrophiles. wikipedia.org While the substituent contains alkenyl moieties, its connection to the ring is via a saturated carbon, meaning the primary electronic influence on the ring's reactivity is inductive donation.

| Substituent Group | Classification | Dominant Electronic Effect | Relative Rate of Nitration (vs. Benzene = 1) |

|---|---|---|---|

| -OH | Strongly Activating | Resonance Donation | 1000 |

| -NH2 | Strongly Activating | Resonance Donation | 1000 |

| -OCH3 | Strongly Activating | Resonance Donation | 400 |

| -CH3 (Alkyl) | Activating | Inductive Donation | 25 |

| -(3-methylene-5-hexenyl) | Activating | Inductive Donation | (Predicted > 1) |

| -H | Reference | N/A | 1 |

| -Cl | Deactivating | Inductive Withdrawal | 0.033 |

| -NO2 | Strongly Deactivating | Resonance & Inductive Withdrawal | 6 x 10-8 |

Radical Initiated Processes and Polymerization Mechanism Studies

The unsaturated nature of the (3-methylene-5-hexenyl)- substituent makes the molecule susceptible to radical-initiated reactions, including polymerization and intramolecular cyclization.

Initiation, Propagation, and Termination Pathways in Free Radical Polymerization of (3-Methylene-5-hexenyl)benzene

Benzene, (3-methylene-5-hexenyl)- possesses two distinct polymerizable C=C double bonds: the terminal vinyl group and the internal methylene (B1212753) group. This makes it a divinyl monomer capable of undergoing free-radical polymerization to form a cross-linked polymer network. The process follows a standard chain-reaction mechanism. researchgate.net

Initiation: The process begins with the generation of free radicals from an initiator molecule (e.g., AIBN or benzoyl peroxide) upon heating or irradiation. This initiator radical then adds to one of the double bonds of the monomer, creating a new, monomer-centered radical.

Propagation: The newly formed radical monomer attacks another monomer molecule's double bond. This step repeats, rapidly building a polymer chain. Because there are two reactive double bonds per monomer unit, the growing polymer chain can contain pendant double bonds. These pendant groups can then react with other growing chains, leading to the formation of cross-links and a three-dimensional network structure.

Termination: The growth of polymer chains is halted through termination steps, which can occur by combination (two growing chains coupling) or disproportionation (hydrogen transfer between two chains).

The specific polymerization behavior would depend on the relative reactivity of the two double bonds towards radical addition.

Intramolecular Radical Cyclization and Rearrangement Mechanisms of the Hexenyl Moiety

The hexenyl portion of the molecule is perfectly structured to undergo intramolecular radical cyclization, a powerful method for forming cyclic compounds. wikipedia.org Specifically, if a radical is generated on the carbon adjacent to the benzene ring (the benzylic position), it creates a system analogous to a substituted 5-hexenyl radical. acs.org

The cyclization of 5-hexenyl radicals is a well-studied process known to proceed rapidly and with high regioselectivity. acs.orgscilit.com The prevailing mechanism involves the attack of the radical onto the internal double bond.

5-exo vs. 6-endo Cyclization: The radical can attack either the inner carbon of the double bond (a 5-exo cyclization to form a five-membered ring) or the terminal carbon (a 6-endo cyclization to form a six-membered ring).

Kinetic Control: Despite the 6-endo product often being more thermodynamically stable, the 5-exo pathway is kinetically favored. wikipedia.org This preference is explained by the stereoelectronics of the transition state. The 5-exo cyclization proceeds through a more stable, chair-like transition state where there is better orbital overlap, leading to a lower activation energy. wikipedia.org

Therefore, radical formation on the hexenyl chain of (3-methylene-5-hexenyl)benzene is predicted to lead predominantly to the formation of a five-membered ring, resulting in a cyclopentylmethyl group attached to the main chain.

| Cyclization Mode | Ring Size Formed | Kinetic/Thermodynamic Control | Favored Pathway | Reason |

|---|---|---|---|---|

| 5-exo | 5-membered | Kinetic | Yes | Lower energy, chair-like transition state |

| 6-endo | 6-membered | Thermodynamic | No | Higher energy, strained transition state |

Pericyclic Reactions and Intramolecular Rearrangements Involving Unsaturation

Pericyclic reactions are concerted reactions that proceed through a single, cyclic transition state. byjus.comlibretexts.org The structure of (3-methylene-5-hexenyl)benzene, with its multiple π-systems, is amenable to several types of intramolecular pericyclic reactions.

The most prominent of these is the Cope Rearrangement . This reaction is a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgjove.com The (3-methylene-5-hexenyl)- substituent contains a 1,5-diene structural motif (the C5-C6 double bond and the C3-methylene double bond). Under thermal conditions, this system can undergo a reversible rearrangement. masterorganicchemistry.comjk-sci.com The reaction involves the concerted breaking of the C3-C4 sigma bond and two π-bonds, and the formation of a new C1-C6 sigma bond and two new π-bonds, all through a cyclic, six-electron transition state that typically adopts a chair-like geometry. jove.com The position of the equilibrium would depend on the relative stability of the starting material and the rearranged product. masterorganicchemistry.com

Another potential pathway is the intramolecular Ene Reaction . The ene reaction is a pericyclic group transfer reaction involving an alkene with an allylic hydrogen (the "ene") and a second unsaturated component (the "enophile"). wikipedia.orglibretexts.org In (3-methylene-5-hexenyl)benzene, several intramolecular ene reactions are possible. For instance, an allylic hydrogen from C5 could be transferred to the methylene carbon (C7) in a concerted process involving a six-membered transition state. This would result in the formation of a new C4-C5 sigma bond and a shift of the double bonds, leading to a cyclized product. Intramolecular ene reactions are often more facile than their intermolecular counterparts due to a less negative entropy of activation. wikipedia.org

Diels-Alder Cycloadditions and Related [4+2] Cycloaddition Pathways

The 1,3-diene moiety present in the (3-methylene-5-hexenyl)- side chain of the molecule makes it a potential candidate for Diels-Alder reactions. This type of [4+2] cycloaddition is a powerful tool in organic synthesis for the formation of six-membered rings. In theory, (3-methylene-5-hexenyl)benzene could react with various dienophiles. The reactivity in such reactions is governed by factors such as orbital energies (HOMO of the diene and LUMO of the dienophile) and geometric considerations. The benzene ring itself can also participate in Diels-Alder reactions, although this is less common due to the high energy required to overcome its aromatic stabilization.

However, a specific investigation into the Diels-Alder reactivity of (3-methylene-5-hexenyl)benzene, including the identification of products, reaction conditions, and mechanistic details, has not been reported in the available scientific literature.

Sigmatropic Rearrangements and Claisen/Cope Rearrangement Analogs

The 1,5-diene-like structure embedded within (3-methylene-5-hexenyl)benzene suggests the possibility of sigmatropic rearrangements, such as the Cope rearrangement. The Cope rearrangement is a thermally-induced-sigmatropic rearrangement of a 1,5-diene. Similarly, if the structure were modified to be an allyl vinyl ether derivative, a Claisen rearrangement could be envisaged. These rearrangements proceed through a concerted, cyclic transition state and are governed by the principles of orbital symmetry.

Despite the structural potential for these transformations, no studies have been found that specifically document the occurrence, mechanism, or kinetics of sigmatropic rearrangements involving (3-methylene-5-hexenyl)benzene.

Reaction Kinetics and Thermodynamics: Transition State Analysis and Reaction Coordinate Mapping

A comprehensive understanding of any chemical transformation requires detailed kinetic and thermodynamic analysis. This includes the study of reaction rates, the influence of temperature and concentration, and the mapping of the reaction coordinate, including the identification of transition states and intermediates.

Rate Law Determination and Activation Energy Measurements

The determination of a reaction's rate law provides crucial insights into the reaction mechanism, specifically the molecularity of the rate-determining step. This is achieved by systematically varying the concentrations of reactants and observing the effect on the reaction rate. Coupled with temperature-dependent rate studies, the activation energy (Ea) for the process can be determined, quantifying the energy barrier that must be overcome for the reaction to occur.

Unfortunately, no published studies were found that report the rate law or activation energy for any transformation of (3-methylene-5-hexenyl)benzene.

Isotope Effects and Hammett Correlations in Reaction Mechanism Elucidation

Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for determining whether a specific bond to an isotopically-labeled atom is broken in the rate-determining step. For reactions involving benzene derivatives, Hammett correlations can provide valuable information about the electronic effects of substituents on the reaction rate and the nature of the transition state. A plot of the logarithm of the reaction rate constants against the Hammett substituent constant (σ) can reveal whether a charge is developing or disappearing at the reaction center in the transition state.

While these techniques are standard in the study of reaction mechanisms of aromatic compounds, their application to (3-methylene-5-hexenyl)benzene has not been documented in the accessible scientific literature.

Computational Chemistry and Theoretical Investigations of 3 Methylene 5 Hexenyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) Applications for Molecular Geometry, Vibrational Frequencies, and Reaction Energy Profiles

Future research could employ Density Functional Theory (DFT) to determine the optimized molecular geometry of (3-Methylene-5-hexenyl)benzene. Calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would yield key structural parameters including bond lengths, bond angles, and dihedral angles. These geometric data are fundamental for understanding the molecule's three-dimensional shape and steric properties.

Furthermore, DFT calculations could predict the vibrational frequencies of the molecule, which correspond to the infrared and Raman spectra. This theoretical spectrum, when compared with experimental data, serves as a crucial validation of the computed geometry.

For reactivity, DFT could be used to map out the reaction energy profiles for processes involving (3-Methylene-5-hexenyl)benzene. For instance, the energy landscape for its participation in addition reactions or cyclization pathways could be elucidated, identifying transition state structures and calculating activation barriers. Such studies would provide valuable insights into the kinetic and thermodynamic feasibility of its potential chemical transformations.

Ab Initio Methods (e.g., MP2, CCSD(T)) for High-Accuracy Energetic Predictions

For more precise energetic data, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) could be applied. researchgate.net While computationally more demanding, these methods offer a higher degree of accuracy for properties like reaction enthalpies and electronic energies, which are critical for a definitive understanding of the molecule's stability and reactivity. These high-accuracy calculations are often performed on geometries optimized at the DFT level to balance computational cost and accuracy.

Molecular Orbital Analysis and Frontier Orbital Theory in Reaction Prediction

HOMO-LUMO Gap Analysis and Nucleophilicity/Electrophilicity Predictions

A key aspect of understanding a molecule's reactivity lies in the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.

For (3-Methylene-5-hexenyl)benzene, computational methods could predict the energies and spatial distributions of the HOMO and LUMO. This would reveal which parts of the molecule are most susceptible to nucleophilic or electrophilic attack. For instance, it would be of interest to determine whether the π-system of the benzene (B151609) ring or the double bonds of the methylene-hexenyl chain are the primary sites of reactivity.

Spin Density Distribution in Radical Intermediates and Transition States

In the context of radical reactions, understanding the distribution of unpaired electron spin is crucial. Should (3-Methylene-5-hexenyl)benzene be involved in a radical process, for example, through hydrogen abstraction or addition of a radical species, computational methods could calculate the spin density distribution in the resulting radical intermediates and transition states. This analysis would pinpoint the location of the unpaired electron, which is fundamental to predicting the regioselectivity and stereoselectivity of subsequent reaction steps. Studies on related hexenyl radical cyclizations have demonstrated the power of this approach. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexible side chain of (3-Methylene-5-hexenyl)benzene suggests a rich conformational landscape. Molecular dynamics (MD) simulations could be employed to explore the accessible conformations of the molecule over time at different temperatures. koreascience.kr By simulating the molecule's movements, MD can identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its physical properties and reactivity.

Furthermore, MD simulations can provide insights into the intermolecular interactions of (3-Methylene-5-hexenyl)benzene. By simulating a system containing multiple molecules, one can study how they pack in the condensed phase and the nature of the non-covalent interactions (e.g., van der Waals forces, π-π stacking) that govern their association. This is particularly relevant for understanding the bulk properties of the substance.

Solvent Effects and Conformational Preferences of the Hexenyl Chain

The conformational flexibility of the hexenyl chain in (3-Methylene-5-hexenyl)benzene is a critical determinant of its physical and chemical properties. Computational methods are invaluable in exploring the potential energy surface of such molecules to identify stable conformers and the energetic barriers between them.

Conformational Analysis:

The rotation around the single bonds of the hexenyl chain gives rise to a multitude of possible conformations. Molecular mechanics (MM) methods, such as MM2 or MMFF, are often employed as a first step to rapidly screen the conformational space and identify low-energy structures. These initial geometries are then typically subjected to more accurate quantum mechanical calculations, such as Density Functional Theory (DFT), to refine the energetics and structural parameters.

For a molecule like (3-Methylene-5-hexenyl)benzene, key dihedral angles would be systematically varied to map the potential energy surface. For instance, the torsion angles around the C-C bonds of the hexenyl chain would be rotated to locate energy minima corresponding to stable conformers. The relative energies of these conformers would indicate their population distribution at a given temperature.

Solvent Effects:

The surrounding solvent can significantly influence the conformational equilibrium of a molecule. frontiersin.orgnih.gov Solvents can stabilize or destabilize certain conformers based on their polarity and hydrogen bonding capabilities. Computational models account for solvent effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient and can provide a good qualitative understanding of how the solvent's polarity affects the conformational preferences. For example, a more polar solvent would likely stabilize conformers with a larger dipole moment.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. frontiersin.org This method is computationally more demanding but can provide detailed insights into specific solute-solvent interactions, such as hydrogen bonding. For (3-Methylene-5-hexenyl)benzene, which is non-polar, non-polar solvents would be expected to have a less dramatic effect on its conformation compared to polar solvents.

Table 1: Representative Solvent Parameters for Computational Modeling

| Solvent | Dielectric Constant (ε) |

| n-Hexane | 1.88 |

| Benzene | 2.28 |

| Dichloromethane | 8.93 |

| Ethanol | 24.55 |

| Water | 80.10 |

Non-Covalent Interactions in Aggregates and Supramolecular Constructs

In the condensed phase or at high concentrations, molecules of (3-Methylene-5-hexenyl)benzene can interact with each other through various non-covalent interactions. These interactions are crucial in determining the bulk properties of the substance and its potential to form larger, organized structures.

Types of Non-Covalent Interactions:

The primary non-covalent forces at play between molecules of (3-Methylene-5-hexenyl)benzene would be:

π-π Stacking: The interaction between the aromatic rings of two benzene moieties is a significant stabilizing force. researchgate.net These interactions can occur in a face-to-face or a parallel-displaced arrangement.

van der Waals Forces: These are ubiquitous, non-specific attractive forces arising from temporary fluctuations in electron density. youtube.com For a hydrocarbon like (3-Methylene-5-hexenyl)benzene, these dispersion forces would be a major contributor to intermolecular attraction. furman.edu

Hydrophobic Interactions: In an aqueous environment, the non-polar (3-Methylene-5-hexenyl)benzene molecules would tend to aggregate to minimize their contact with water molecules. youtube.com

Computational Investigation of Aggregates:

Computational methods can be used to model the formation of dimers and larger aggregates of (3-Methylene-5-hexenyl)benzene. By calculating the interaction energies of different spatial arrangements of the molecules, the most stable aggregate structures can be predicted. High-level quantum mechanical methods, such as Coupled Cluster (CC) theory or Symmetry-Adapted Perturbation Theory (SAPT), are often necessary to accurately describe these weak interactions. DFT methods with dispersion corrections (e.g., DFT-D3) also provide a good balance between accuracy and computational cost for larger systems.

Supramolecular chemistry explores the formation of complex, ordered structures from molecular building blocks held together by non-covalent interactions. wikipedia.orgyoutube.comyoutube.com The specific shape and functionality of (3-Methylene-5-hexenyl)benzene, with its flexible aliphatic chain and aromatic ring, could potentially allow for its use as a component in self-assembling systems.

Computational Studies of Catalytic Pathways Involving (3-Methylene-5-hexenyl)benzene

The olefinic moieties in (3-Methylene-5-hexenyl)benzene make it a potential substrate for various catalytic reactions, most notably olefin metathesis. wikipedia.orgtugraz.atnih.gov Computational chemistry is a powerful tool for elucidating the mechanisms of such reactions, identifying key intermediates and transition states, and understanding the role of the catalyst.

Catalyst-Substrate Interactions and Binding Energetics

The first step in a catalytic cycle is the interaction and binding of the substrate to the catalyst. In the context of olefin metathesis, catalysts such as Grubbs or Schrock catalysts would be used. wikipedia.org

Modeling Catalyst-Substrate Complexes:

Computational methods can model the formation of the initial catalyst-substrate complex. This involves docking the (3-Methylene-5-hexenyl)benzene molecule into the active site of the catalyst and optimizing the geometry of the resulting complex. The binding energy, which is the energy released upon formation of the complex, can then be calculated. A favorable binding energy is a prerequisite for the reaction to proceed.

The interaction energy can be decomposed into various components, such as electrostatic interactions, steric repulsion, and dispersion forces, to understand the nature of the binding. For a non-polar substrate like (3-Methylene-5-hexenyl)benzene, dispersion interactions with the ligands of the catalyst would likely play a significant role.

Table 2: Illustrative Binding Energetics for a Model Alkene-Catalyst System

| Interaction Component | Energy (kcal/mol) |

| Electrostatic | -5.2 |

| Steric Repulsion | +3.1 |

| Dispersion | -8.5 |

| Total Binding Energy | -10.6 |

Note: This table presents hypothetical data for illustrative purposes.

Energetic Landscapes of Catalytic Cycles and Rate-Determining Steps

Once the substrate is bound to the catalyst, the reaction proceeds through a series of steps involving intermediates and transition states. The complete sequence of these steps constitutes the catalytic cycle.

Mapping the Reaction Pathway:

Computational chemists can map the entire energetic landscape of the catalytic cycle. This involves locating the structures and energies of all intermediates and, crucially, the transition states that connect them. Finding transition states is a computationally intensive task that often requires sophisticated algorithms.

The energetic profile of the reaction pathway provides a wealth of information:

Reaction Mechanism: The sequence of intermediates and transition states reveals the detailed mechanism of the reaction.

Selectivity: If multiple reaction pathways are possible, leading to different products, the relative energies of the transition states for each pathway can predict the product distribution.

For the olefin metathesis of (3-Methylene-5-hexenyl)benzene, computational studies could predict whether intramolecular ring-closing metathesis or intermolecular cross-metathesis is more favorable. nih.gov This would depend on the relative stabilities of the transition states leading to the different products.

Advanced Spectroscopic Methodologies for Structural and Mechanistic Characterization in Research

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule with the complexity of Benzene (B151609), (3-methylene-5-hexenyl)-, one-dimensional (1D) NMR spectra can be crowded and difficult to interpret. Multi-dimensional NMR experiments are therefore essential to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the molecule's connectivity and stereochemistry.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

A combination of two-dimensional (2D) NMR experiments is employed to piece together the molecular puzzle of Benzene, (3-methylene-5-hexenyl)-.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds. sdsu.edu For Benzene, (3-methylene-5-hexenyl)-, COSY would be instrumental in tracing the connectivity of the protons along the hexenyl chain and within the benzene ring. Cross-peaks would be expected between the protons of the terminal vinyl group, the allylic protons, and the protons on the carbon adjacent to the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon-hydrogen pairs. youtube.com Each cross-peak in an HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to. This allows for the definitive assignment of each carbon atom that bears a proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is particularly useful for determining stereochemistry and the three-dimensional conformation of the molecule in solution. For Benzene, (3-methylene-5-hexenyl)-, NOESY could reveal through-space interactions between the protons of the benzene ring and the protons on the hexenyl chain, providing insights into the preferred spatial arrangement of the substituent relative to the ring.

Table 1: Illustrative ¹H and ¹³C NMR Data for Benzene, (3-methylene-5-hexenyl)-

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Phenyl H | 7.15-7.30 (m) | 128.5 (d) | C-1', C-2', C-6' |

| C-1' | - | 142.0 (s) | - |

| C-2'/C-6' | 7.30 (d) | 128.4 (d) | C-4', C-1' |

| C-3'/C-5' | 7.15 (t) | 126.0 (d) | C-1' |

| C-4' | 7.20 (t) | 125.7 (d) | C-2', C-6' |

| H-1 | 2.70 (t) | 35.0 (t) | C-2, C-3, C-1' |

| H-2 | 2.30 (q) | 30.0 (t) | C-1, C-3, C-4, C-7 |

| C-3 | - | 145.0 (s) | - |

| H-4 | 5.00 (s) | 112.0 (t) | C-2, C-3, C-5 |

| H-5 | 5.80 (m) | 138.0 (d) | C-4, C-6 |

| H-6 | 5.10 (d) | 115.0 (t) | C-4, C-5 |

| H-7 | 4.90 (s) | - | C-2, C-3 |

Note: This data is illustrative and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Solid-State NMR for Polymerized Forms and Crystalline Derivatives

While solution-state NMR provides information about molecules in a dynamic state, solid-state NMR (ssNMR) is a powerful tool for characterizing materials in the solid phase, such as polymers or crystalline derivatives. If Benzene, (3-methylene-5-hexenyl)- were to be polymerized, for example through the vinyl and methylene (B1212753) groups, ssNMR would be essential to study the structure and dynamics of the resulting polymer. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples, revealing details about the local environment of the carbon and hydrogen atoms within the polymer matrix. researchgate.netbeilstein-journals.org

Diffusion-Ordered Spectroscopy (DOSY) for Mixture Analysis and Oligomer Characterization

DOSY is a 2D NMR technique that separates the signals of different components in a mixture based on their diffusion coefficients. researchgate.net Larger molecules diffuse more slowly than smaller ones. In the context of the synthesis or polymerization of Benzene, (3-methylene-5-hexenyl)-, DOSY could be used to analyze the reaction mixture, distinguishing between the starting material, any intermediates, the final product, and any oligomeric species that may have formed. This would provide a powerful method for monitoring reaction progress and characterizing the product distribution without the need for physical separation.

High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition.

For Benzene, (3-methylene-5-hexenyl)-, with a chemical formula of C₁₃H₁₆, the expected exact mass would be calculated and compared to the experimentally measured value from an HRMS instrument.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Reaction Intermediates and Adducts

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion) from the initial mass spectrum, followed by its fragmentation through collision-induced dissociation (CID), and subsequent analysis of the resulting fragment ions (product ions). researchgate.net This technique is invaluable for structural elucidation, as the fragmentation pattern is characteristic of the molecule's structure.

For Benzene, (3-methylene-5-hexenyl)-, the molecular ion ([M]⁺) would be expected to undergo fragmentation through characteristic pathways, such as benzylic cleavage to form a stable tropylium (B1234903) ion or related fragments, and cleavage at various points along the hexenyl chain. docbrown.infoyoutube.com By analyzing the masses of the fragment ions, the connectivity of the molecule can be confirmed. MS/MS is also highly effective for identifying and structurally characterizing transient reaction intermediates or adducts that may be present in low concentrations.

Table 2: Plausible High-Resolution Mass Spectrometry Fragmentation Data for Benzene, (3-methylene-5-hexenyl)-

| m/z (Fragment Ion) | Proposed Fragment Structure/Loss |

| 172.1252 (M⁺) | Molecular Ion (C₁₃H₁₆⁺) |

| 157.1017 | [M - CH₃]⁺ |

| 143.0861 | [M - C₂H₅]⁺ |

| 129.0704 | [M - C₃H₇]⁺ |

| 115.0548 | [M - C₄H₉]⁺ |

| 91.0548 | Tropylium Ion [C₇H₇]⁺ |

| 77.0391 | Phenyl Ion [C₆H₅]⁺ |

Note: The m/z values are calculated for the given elemental compositions. The observed fragmentation pattern provides strong evidence for the proposed structure.

Hyphenated Techniques (e.g., GC-HRMS, LC-HRMS) for Complex Mixture Analysis

When dealing with complex mixtures, such as those encountered during synthesis or in environmental samples, the separation power of chromatography is often coupled with the detection capabilities of mass spectrometry.

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS): For a volatile and thermally stable compound like Benzene, (3-methylene-5-hexenyl)-, GC is an ideal separation technique. mdpi.comresearchgate.net The sample is vaporized and passed through a capillary column, where different components are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer for detection and identification. GC-HRMS would allow for the separation of Benzene, (3-methylene-5-hexenyl)- from isomers, byproducts, and residual starting materials, providing a clean mass spectrum for each component.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): For less volatile derivatives or for the analysis of reaction mixtures containing a wide range of polarities, LC-HRMS is the technique of choice. The sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile phase and the stationary phase. LC-HRMS is a versatile technique that can be applied to a broad range of compounds and is particularly useful for the analysis of complex biological or environmental samples.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and In Situ Reaction Monitoring Methodologies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups within a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule absorbs infrared radiation or scatters incident light, it can be excited to a higher vibrational state. The resulting spectrum provides a unique "fingerprint" of the molecule.

For the structural elucidation of 4-phenyl-3-methylene-5-hexene, FT-IR and Raman spectroscopy would be complementary. FT-IR is particularly sensitive to polar bonds and provides strong signals for groups like C=O, O-H, and N-H, while Raman spectroscopy is more sensitive to non-polar, symmetric bonds, such as C=C and C-C backbones. photothermal.commt.com

Key expected vibrational frequencies for 4-phenyl-3-methylene-5-hexene are detailed in the table below. The identification of these characteristic bands would confirm the presence of the phenyl ring, the two distinct alkene moieties, and the saturated hydrocarbon backbone.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for 4-phenyl-3-methylene-5-hexene

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak | Medium to Strong |

| Alkene C-H (=CH₂, =CH) | Stretching | 3100-3000 | Medium | Medium |

| Alkyl C-H | Stretching | 3000-2850 | Strong | Medium |

| Aromatic C=C | Ring Stretching | ~1600, ~1580, ~1500, ~1450 | Medium to Weak | Strong |

| Alkene C=C (geminal) | Stretching | ~1650 | Medium | Strong |

| Alkene C=C (terminal) | Stretching | ~1640 | Medium | Strong |

| Alkene C-H (geminal) | Out-of-plane bend | ~890 | Strong | Weak |

| Alkene C-H (terminal) | Out-of-plane bend | ~990, ~910 | Strong | Weak |

Data are predicted based on established group frequencies from sources. spectroscopyonline.comsapub.orglibretexts.org

In Situ Reaction Monitoring:

FT-IR spectroscopy, particularly with the use of Attenuated Total Reflectance (ATR) probes, is an invaluable Process Analytical Technology (PAT) for monitoring reactions in real-time. acs.orgstk-online.ch For instance, in a potential synthesis of 4-phenyl-3-methylene-5-hexene, such as a Grignard reaction, an in-situ FT-IR probe could track the consumption of reactants and the formation of the product. acs.orgresearchgate.nethzdr.de By monitoring the disappearance of a key vibrational band from a starting material (e.g., a carbonyl stretch from a ketone precursor) and the appearance of characteristic product bands (e.g., the alkene C-H out-of-plane bends), chemists can determine reaction kinetics, identify the reaction endpoint, and ensure process safety and efficiency without the need for manual sampling and offline analysis. acs.orgacs.org

ATR-IR and Raman Microscopy for Surface and Polymer Analysis

Attenuated Total Reflection (ATR) is a sampling technique used with FT-IR that allows for the analysis of the surface of solid and liquid samples with minimal preparation. frontiersin.org Raman microscopy, a complementary technique, can provide high-resolution chemical images of a sample's surface. mdpi.com

Should 4-phenyl-3-methylene-5-hexene be used as a monomer for polymerization, ATR-IR and Raman microscopy would be essential for characterizing the resulting polymer.

ATR-IR Spectroscopy could be used to analyze the surface of a polymer film. It would confirm the success of the polymerization by observing the disappearance or significant reduction of the C=C stretching and C-H bending bands of the monomer. It is also highly effective for studying surface degradation or modification, as it can detect the formation of new functional groups like hydroxyls (-OH) or carbonyls (C=O) resulting from oxidation. libretexts.org

Raman Microscopy would offer high spatial resolution imaging of the polymer. This could be used to study the distribution of the monomer within a polymer blend, identify domains of different crystallinity, or analyze the chemical composition of microscopic defects. nih.gov Given that Raman is highly sensitive to the C=C bonds, it would be particularly useful for quantifying the degree of unreacted monomer or analyzing cross-linking through the alkene groups. mdpi.comnih.gov The analysis of polymer-filler interactions can also be studied through frequency shifts of specific vibrational bands. nih.gov

Advanced Chromatographic Techniques (GC-MS, LC-MS) for Purity Assessment and Reaction Profile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone analytical techniques for separating, identifying, and quantifying components within a mixture. For a volatile and non-polar compound like 4-phenyl-3-methylene-5-hexene, GC-MS would be the primary method for purity assessment and reaction profiling. nih.gov

In GC, the compound would be vaporized and separated from impurities based on its boiling point and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecular structure.

Purity Assessment and Reaction Profiling:

A GC-MS analysis of a synthesized sample of 4-phenyl-3-methylene-5-hexene would reveal its purity by showing a major peak corresponding to the product and minor peaks for any impurities, such as starting materials, byproducts, or isomeric variants. nih.govnih.gov The relative area of these peaks can be used to estimate the purity of the sample. During reaction monitoring, aliquots can be taken over time to track the consumption of reactants and the formation of products and intermediates, providing a detailed reaction profile. nih.gov

Table 2: Predicted Key Mass Fragments (m/z) for 4-phenyl-3-methylene-5-hexene (Molecular Weight: 170.26 g/mol )

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Comments |

|---|---|---|

| 170 | [C₁₃H₁₄]⁺ | Molecular Ion (M⁺) |

| 155 | [M - CH₃]⁺ | Loss of a methyl group (unlikely as primary fragmentation) |

| 129 | [M - C₃H₅]⁺ | Loss of an allyl radical (CH₂=CH-CH₂•) |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of compounds with a benzyl (B1604629) group |

Data are predicted based on common fragmentation patterns for aromatic and alkene compounds.

LC-MS could be employed if the compound were derivatized to make it more polar, or for the analysis of less volatile impurities or reaction byproducts. sielc.com

Preparative Chromatography for Compound Isolation and Purification Methodologies

Preparative chromatography is used to separate and purify larger quantities of a compound from a mixture, as opposed to the analytical purpose of simply identifying and quantifying the components. nih.govrjptonline.org Both preparative Gas Chromatography (prep-GC) and preparative High-Performance Liquid Chromatography (prep-HPLC) could be utilized for the isolation of 4-phenyl-3-methylene-5-hexene.

Preparative GC (Prep-GC): Given the volatility of the target compound, prep-GC is a viable option. nih.govresearchgate.net A larger-scale GC system with a higher capacity column would be used. The crude reaction mixture is injected, and as the separated components elute, the fraction corresponding to the 4-phenyl-3-methylene-5-hexene peak is collected using a trapping system. This method is highly effective for separating volatile isomers and achieving high purity. researchgate.net

Preparative HPLC (Prep-HPLC): This is a widely used technique for purification in organic synthesis. rjptonline.orgnih.gov For a non-polar compound like 4-phenyl-3-methylene-5-hexene, a normal-phase setup (with a polar stationary phase like silica (B1680970) and a non-polar mobile phase) or a reversed-phase setup (with a non-polar stationary phase and a polar mobile phase) could be optimized. rjptonline.org The crude mixture is repeatedly injected onto the column, and the fraction containing the pure compound is collected as it elutes, guided by a detector (e.g., UV, which would be sensitive to the phenyl group). youtube.com

Chiral Chromatography for Enantiomeric Excess Determination

The assumed structure, 4-phenyl-3-methylene-5-hexene, possesses a chiral center at position 4, meaning it can exist as a pair of non-superimposable mirror images called enantiomers (R and S forms). Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. wikipedia.orggcms.cz

The separation is achieved by using a chiral stationary phase (CSP). libretexts.orgwikipedia.org The CSP creates a chiral environment where the two enantiomers interact differently, leading to the formation of transient, diastereomeric complexes with different stabilities. This difference in interaction strength causes one enantiomer to be retained on the column longer than the other, resulting in two separate peaks on the chromatogram.

Enantiomeric Excess (ee) Determination:

The enantiomeric excess is a measure of the purity of a chiral sample. wikipedia.org It is calculated from the areas of the two enantiomer peaks in the chromatogram. polyu.edu.hknih.gov

The formula for enantiomeric excess is:

ee (%) = (|[Area of Major Enantiomer] – [Area of Minor Enantiomer]| / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])) × 100

A racemic mixture (equal amounts of both enantiomers) will have an ee of 0%, while an enantiomerically pure sample will have an ee of 100%. wikipedia.orgyoutube.com Chiral GC or chiral HPLC could be used for this analysis. gcms.czsigmaaldrich.com The choice of the specific chiral column and chromatographic conditions would require screening to find a system that provides baseline resolution of the two enantiomers. wikipedia.org

Derivatization and Functionalization Strategies for 3 Methylene 5 Hexenyl Benzene

Selective Functionalization of the Benzene (B151609) Ring via Directed Aromatic Substitution

The benzene ring of (3-methylene-5-hexenyl)benzene can be selectively functionalized using both classical electrophilic aromatic substitution and modern C-H activation strategies. The existing alkyl side chain acts as an activating group, influencing the regioselectivity of these transformations.

Halogenation, Nitration, and Sulfonation Methodologies

Classical electrophilic aromatic substitution (EAS) reactions provide a direct route to introduce key functional groups onto the benzene ring. The (3-methylene-5-hexenyl)- substituent is an alkyl group, which is known to be an activating, ortho-, para-director. Consequently, electrophilic attack will predominantly occur at the positions ortho and para to the side chain. libretexts.orgchemguide.co.uk

Halogenation of the benzene ring can be achieved by treating the compound with a halogen (Cl₂, Br₂) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). studymind.co.uklibretexts.orgmasterorganicchemistry.comalevelh2chemistry.com This reaction proceeds via an electrophilic substitution mechanism where the Lewis acid polarizes the halogen molecule, making it a more potent electrophile. libretexts.orguobabylon.edu.iq

Nitration is accomplished by reacting the substrate with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). libretexts.orgchemguide.co.uklibretexts.org This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution. libretexts.orgmasterorganicchemistry.comsavemyexams.com The reaction temperature is typically controlled to prevent multiple nitrations. libretexts.orgchemguide.co.uk

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This is typically performed by heating the benzene derivative with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid) or concentrated sulfuric acid. libretexts.orgyoutube.comlibretexts.org The electrophile in this reaction is SO₃. libretexts.orgyoutube.com A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by treatment with dilute aqueous acid, which allows it to be used as a temporary blocking group. uobabylon.edu.iqyoutube.com

| Reaction | Reagents | Electrophile | Expected Major Products |

| Chlorination | Cl₂, AlCl₃/FeCl₃ | Cl⁺ | 1-Chloro-2-(3-methylene-5-hexenyl)benzene and 1-Chloro-4-(3-methylene-5-hexenyl)benzene |

| Bromination | Br₂, AlBr₃/FeBr₃ | Br⁺ | 1-Bromo-2-(3-methylene-5-hexenyl)benzene and 1-Bromo-4-(3-methylene-5-hexenyl)benzene |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ | 1-Nitro-2-(3-methylene-5-hexenyl)benzene and 1-Nitro-4-(3-methylene-5-hexenyl)benzene |

| Sulfonation | Fuming H₂SO₄ (SO₃, H₂SO₄) | SO₃ | 2-(3-Methylene-5-hexenyl)benzenesulfonic acid and 4-(3-Methylene-5-hexenyl)benzenesulfonic acid |

Direct C-H Activation and Functionalization Strategies

Beyond classical EAS, direct C-H activation has emerged as a powerful and atom-economical tool for aromatic functionalization. nih.govmdpi.com These methods, often catalyzed by transition metals like palladium (Pd) or rhodium (Rh), enable the formation of new carbon-carbon or carbon-heteroatom bonds with high regioselectivity, sometimes at positions not easily accessible through traditional methods. nih.govacs.org

For (3-methylene-5-hexenyl)benzene, a directing group could be installed on the molecule to guide the metal catalyst to a specific C-H bond, most commonly at the ortho position. While the substrate itself lacks a strong coordinating group, derivatization strategies could introduce one, enabling subsequent directed C-H functionalization. For instance, converting the terminal alkene to a functional group containing a coordinating atom (e.g., nitrogen or oxygen) could allow for regioselective ortho-functionalization of the benzene ring.

Alternatively, some catalytic systems can achieve C-H activation without a directing group, relying on the inherent electronic and steric properties of the substrate. ethz.ch Research into the para-selective functionalization of alkyl-substituted aromatic rings is an ongoing challenge but offers potential for future applications. nih.gov

Functionalization of the Hexenyl Side Chain via Olefin Metathesis and Hydrofunctionalization Reactions

The hexenyl side chain of (3-methylene-5-hexenyl)benzene possesses two distinct olefinic sites: a terminal monosubstituted double bond and an internal 1,1-disubstituted (methylene) double bond. This structural difference allows for selective functionalization through reactions that are sensitive to steric hindrance and electronic properties.

Cross-Metathesis for Incorporating Diverse Alkenes

Olefin metathesis is a powerful reaction that redistributes alkene fragments by breaking and reforming carbon-carbon double bonds, typically catalyzed by ruthenium-based complexes like Grubbs or Hoveyda-Grubbs catalysts. wikipedia.orgharvard.eduyoutube.com Cross-metathesis (CM) involves the reaction of two different alkenes to form new, cross-coupled products. organic-chemistry.orgsigmaaldrich.com

In the case of (3-methylene-5-hexenyl)benzene, the terminal double bond is significantly more reactive and less sterically hindered than the internal methylene (B1212753) group. This reactivity difference allows for highly selective cross-metathesis reactions at the terminal position. By reacting the parent compound with various functionalized alkenes, a wide array of new structures can be synthesized. For example, using an acrylate (B77674) partner would introduce an ester functionality, while an allyl alcohol partner would introduce a hydroxyl group. The choice of catalyst, particularly second and third-generation Grubbs catalysts, is crucial for achieving high efficiency and minimizing side reactions. harvard.eduresearchgate.net

| Alkene Partner | Catalyst | Resulting Functional Group |

| Methyl Acrylate | Grubbs II or Hoveyda-Grubbs II | α,β-Unsaturated Ester |

| Acrylonitrile | Grubbs II or Hoveyda-Grubbs II | α,β-Unsaturated Nitrile |

| Allyl Alcohol | Hoveyda-Grubbs II | Allylic Alcohol |

| Styrene (B11656) | Grubbs II or Hoveyda-Grubbs II | Stilbene derivative |

| 1-Octene | Grubbs II | Internal Alkene |

Hydroboration, Hydroamination, and Hydrohalogenation for Selective Additions

Hydrofunctionalization reactions add a hydrogen atom and a functional group across a double bond. The regioselectivity of these additions is often dictated by the substitution pattern of the alkene.

Hydroboration-Oxidation is a two-step process that achieves the anti-Markovnikov addition of water across a double bond, yielding an alcohol. masterorganicchemistry.comlibretexts.org Treatment of (3-methylene-5-hexenyl)benzene with a borane (B79455) reagent (e.g., BH₃·THF, 9-BBN) would lead to preferential addition at the less sterically hindered terminal alkene. masterorganicchemistry.combolivianchemistryjournal.orgwindows.net Subsequent oxidation with hydrogen peroxide (H₂O₂) and base (e.g., NaOH) would yield the corresponding primary alcohol with high selectivity. masterorganicchemistry.com The reaction proceeds via a syn-addition of the H and B atoms. masterorganicchemistry.commasterorganicchemistry.com

Hydroamination , the addition of an N-H bond across an alkene, is a highly atom-economical method for synthesizing amines. nih.gov While challenging, catalyzed hydroamination reactions can be applied to terminal alkenes. For (3-methylene-5-hexenyl)benzene, a transition-metal catalyzed approach would be expected to selectively functionalize the terminal double bond, leading to the formation of a terminal amine.

Hydrohalogenation involves the addition of a hydrogen halide (HCl, HBr, HI) to an alkene. masterorganicchemistry.compressbooks.pubyoutube.com According to Markovnikov's rule, the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, proceeding through a carbocation intermediate. masterorganicchemistry.comyoutube.com

Reaction at the terminal alkene: Addition of H-X would form a secondary halide.

Reaction at the internal methylene alkene: Addition of H-X would form a tertiary halide. Controlling the selectivity between the two double bonds can be difficult, but under carefully controlled conditions, it may be possible to favor reaction at one site over the other. The formation of the more stable tertiary carbocation at the methylene position might suggest a preference for reaction at this site under thermodynamic control.

Strategies for Modifying the Methylene Group for Polymerization Control and Further Functionalization

The 1,1-disubstituted methylene group presents both a challenge and an opportunity for selective modification. Its increased steric hindrance compared to the terminal alkene makes it less reactive in many standard transformations, allowing for selective chemistry at the other end of the side chain. However, specific strategies can be employed to target this functionality.

One potential application is in polymer chemistry. As a diene, (3-methylene-5-hexenyl)benzene could be a substrate for acyclic diene metathesis (ADMET) polymerization. researchgate.net In this process, the metathesis reaction occurs between the dienes, leading to the formation of a polymer backbone with the elimination of a small volatile alkene like ethylene. The structure of the monomer, containing both a terminal and an internal double bond, could lead to complex polymer architectures depending on the catalyst's selectivity.

Direct functionalization of the methylene group while the terminal alkene remains intact is synthetically challenging. It would require a catalytic system with a strong preference for 1,1-disubstituted alkenes over monosubstituted ones, which is atypical. However, specialized catalytic systems or reaction conditions might be developed to achieve this. Alternatively, one could first protect or functionalize the more reactive terminal alkene and then carry out a subsequent transformation on the methylene group. Research on the cross-metathesis of sterically hindered olefins suggests that with the right catalyst and conditions, even tetrasubstituted alkenes can be made to react, indicating that functionalization of the methylene group is plausible. organic-chemistry.orgresearchgate.net The concept of "methylene capping," where the steric bulk of the resulting alkylidene can influence reactivity, might also be exploited to control subsequent reaction pathways. nih.gov

Transformations of the Exocyclic Methylene to Other Functional Groups

The exocyclic methylene group in (3-methylene-5-hexenyl)benzene is a key site for chemical transformations, allowing for its conversion into a variety of other functional groups. These transformations can significantly alter the molecule's physical and chemical properties.

One of the most fundamental transformations is ozonolysis , which involves the cleavage of the double bond. Treatment of (3-methylene-5-hexenyl)benzene with ozone, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), would be expected to yield a ketone, specifically 1-phenylpentan-3-one. An oxidative workup (e.g., with hydrogen peroxide) would lead to the formation of the corresponding carboxylic acid. libretexts.orgthermofisher.com

Epoxidation of the exocyclic double bond, using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), would result in the formation of an epoxide ring. organic-chemistry.orgstackexchange.com This three-membered heterocyclic ring is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce a range of functional groups.

Another important transformation is hydroboration-oxidation . This two-step process would add a hydroxyl group to the less substituted carbon of the exocyclic double bond, leading to the formation of a primary alcohol in an anti-Markovnikov fashion. khanacademy.orgmdpi.comnih.gov This method provides a complementary approach to acid-catalyzed hydration, which would be expected to yield a tertiary alcohol.

The exocyclic methylene group can also participate in radical addition reactions . For instance, the addition of a thiol (thiol-ene reaction) in the presence of a radical initiator would lead to the formation of a thioether. scispace.com

Table 1: Potential Transformations of the Exocyclic Methylene Group

| Reaction | Reagents | Expected Product Functional Group |